An In-Depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
An In-Depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Triazole Sulfonyl Chloride Moiety
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding.[1] When functionalized with a sulfonyl chloride group at the 4-position, as in 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, it transforms into a highly versatile synthetic intermediate. This compound serves as a critical building block for a diverse array of sulfonamides and other derivatives, which are of significant interest in the development of novel therapeutic agents, agrochemicals, and materials.[1][2] The strategic placement of the methyl group on the triazole ring further modulates the electronic properties and steric profile of the molecule, influencing its reactivity and the biological activity of its downstream products. This guide provides a comprehensive overview of the synthesis of this key intermediate, grounded in established chemical principles and supported by analogous procedures from the scientific literature.
Physicochemical Properties and Structural Information
| Property | Value | Reference |
| CAS Number | 1351676-71-5 | [3] |
| Molecular Formula | C₃H₄ClN₃O₂S | [3][4] |
| Molecular Weight | 181.6 g/mol | [3] |
| Melting Point | 78 °C | [3] |
| SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [4] |
| InChI Key | HGSOQZHRNVVEDM-UHFFFAOYSA-N | [4] |
Synthetic Strategy: A Two-Step Approach
The most direct and logical synthetic route to 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride involves a two-step process:
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N-Methylation of 1H-1,2,3-triazole: The synthesis begins with the parent heterocycle, 1H-1,2,3-triazole, which is methylated to introduce the methyl group at the N1 position.
-
Chlorosulfonation of 1-methyl-1H-1,2,3-triazole: The resulting N-methylated triazole is then subjected to chlorosulfonation to install the sulfonyl chloride group at the C4 position.
This approach is advantageous due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions.
Caption: Mechanism of N-methylation of 1H-1,2,3-triazole.
Experimental Protocol (Analogous Procedure)
This protocol is adapted from established procedures for the methylation of similar nitrogen-containing heterocycles. [5][6] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1H-1,2,3-triazole | 69.07 | 100 | 6.91 g |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 110 | 4.40 g |
| Iodomethane | 141.94 | 110 | 6.85 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
| Saturated aqueous ammonium chloride | - | - | 100 mL |
| Diethyl ether | - | - | 200 mL |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.40 g, 110 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Addition of Triazole: A solution of 1H-1,2,3-triazole (6.91 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, and then at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Methylation: The reaction mixture is cooled back to 0 °C, and iodomethane (6.85 mL, 110 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (100 mL) at 0 °C. The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1-methyl-1H-1,2,3-triazole as a colorless liquid.
Part 2: Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
The introduction of the sulfonyl chloride group onto the 1-methyl-1H-1,2,3-triazole ring is most directly achieved via electrophilic substitution using chlorosulfonic acid. This method is widely used for the synthesis of aryl and heteroaryl sulfonyl chlorides. [2]
Reaction Mechanism
The reaction proceeds through an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile, attacking the electron-rich C4 position of the triazole ring.
Caption: Mechanism of chlorosulfonation of 1-methyl-1H-1,2,3-triazole.
Experimental Protocol (Proposed)
This proposed protocol is based on the synthesis of a structurally similar compound, 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride, and general procedures for chlorosulfonation. [2]Extreme caution should be exercised when working with chlorosulfonic acid, as it is highly corrosive and reacts violently with water.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-methyl-1H-1,2,3-triazole | 83.09 | 50 | 4.15 g |
| Chlorosulfonic acid | 116.52 | 250 | 14.5 mL |
| Thionyl chloride | 118.97 | - | 25 mL |
| Dichloromethane (anhydrous) | - | - | 100 mL |
| Ice-water | - | - | 500 mL |
| Diethyl ether | - | - | 200 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas) is charged with chlorosulfonic acid (14.5 mL, 250 mmol) and cooled to 0 °C in an ice-salt bath.
-
Addition of Triazole: 1-methyl-1H-1,2,3-triazole (4.15 g, 50 mmol) is added dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then heated to 60-70 °C for 3-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice (500 g) with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Azeotropic Drying: The crude, wet product is transferred to a round-bottom flask, and dichloromethane (100 mL) is added. The mixture is concentrated under reduced pressure to remove residual water azeotropically. This step is repeated if necessary.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of diethyl ether and hexanes) to afford 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride as a crystalline solid. [7]
Characterization
The identity and purity of the synthesized 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show a singlet for the methyl protons and a singlet for the triazole ring proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
Safety and Handling
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Thionyl Chloride: Thionyl chloride is also corrosive and lachrymatory. It reacts with water to produce HCl and SO₂ gases. All handling should be done in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.
Alternative Synthetic Routes
While direct chlorosulfonation is the most probable route, other methods for the synthesis of heteroaryl sulfonyl chlorides could be adapted if this proves unsuccessful. These include:
-
Oxidation of a Thiol Precursor: Synthesis of 1-methyl-1H-1,2,3-triazole-4-thiol followed by oxidation with an oxidizing agent like sodium hypochlorite could yield the desired sulfonyl chloride. [8]* From an Amino Precursor: Diazotization of 1-methyl-1H-1,2,3-triazol-4-amine followed by a reaction with sulfur dioxide in the presence of a copper catalyst is another potential route. [9]* Using Organometallic Intermediates: An organozinc derivative of 1-methyl-1H-1,2,3-triazole could be reacted with an electrophilic sulfur dioxide surrogate to generate the sulfonyl chloride. [10] These alternative routes offer flexibility in the synthetic design, particularly if the starting materials are more readily available or if the direct chlorosulfonation presents challenges with regioselectivity or product stability.
Conclusion
The synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a key step in the development of a wide range of biologically active molecules and functional materials. The two-step approach involving N-methylation of 1H-1,2,3-triazole followed by chlorosulfonation represents a logical and feasible synthetic strategy. This guide provides a detailed, though in part proposed, experimental framework based on established chemical principles and analogous procedures. Researchers and scientists are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and research objectives, always prioritizing safety and analytical rigor.
References
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]
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Gayo, L. M., & Ruel, R. (1998). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 63(13), 4702–4704. [Link]
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]
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Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]
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Fokin, V. V., & Sharpless, K. B. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4968–4971. [Link]
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Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
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Singh, A. K. (2014). Synthesis, characterization and pharmacological evaluation of some 1, 2, 4-triazole derivatives. Journal of Pharmacovigilance. [Link]
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Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2008). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. DTIC. [Link]
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1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. (n.d.). PubChemLite. [Link]
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Xu, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. [Link]
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Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]
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Synthesis of 1-substituted-4-(methylsulphonylmethyl)-1H-1,2,3-triazoles by the CuAAC reaction. (2022). ResearchGate. [Link]
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Al-Warhi, T., et al. (2022). 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid: unexpected synthesis, structure elucidation and antimicrobial activity. Journal of Sulfur Chemistry, 43(4), 385-399. [Link]
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4-(4-(((1H-Benzo[d]t[8][9][10]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. (2021). MDPI. [Link]
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